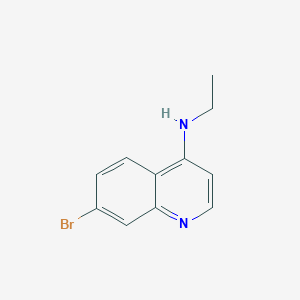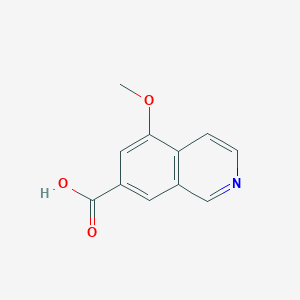
Di-tert-Butyl 2,2'-(propane-1,3-diyldisulfonyl)diacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Di-tert-Butyl 2,2’-(propane-1,3-diyldisulfonyl)diacetate is an organic compound with the molecular formula C15H28O8S2. It is characterized by the presence of two tert-butyl ester groups and a propane-1,3-diyldisulfonyl backbone. This compound is often used in organic synthesis and has applications in various fields including medicinal chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Di-tert-Butyl 2,2’-(propane-1,3-diyldisulfonyl)diacetate typically involves the reaction of propane-1,3-diyldisulfonyl chloride with tert-butyl acetate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester groups. The general reaction scheme is as follows:
Propane-1,3-diyldisulfonyl chloride+2tert-butyl acetate→Di-tert-Butyl 2,2’-(propane-1,3-diyldisulfonyl)diacetate+2HCl
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining the desired reaction conditions and improving yield.
Types of Reactions:
Oxidation: Di-tert-Butyl 2,2’-(propane-1,3-diyldisulfonyl)diacetate can undergo oxidation reactions, particularly at the sulfur atoms, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the ester groups can yield the corresponding alcohols.
Substitution: The ester groups can be substituted by nucleophiles such as amines or alcohols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Corresponding amides or ethers.
Applications De Recherche Scientifique
Chemistry: Di-tert-Butyl 2,2’-(propane-1,3-diyldisulfonyl)diacetate is used as a protecting group for carboxylic acids in organic synthesis. It helps in preventing unwanted reactions at the carboxyl site during multi-step synthesis.
Biology and Medicine: In medicinal chemistry, this compound is used in the synthesis of prodrugs. The ester groups can be hydrolyzed in vivo to release the active drug.
Industry: It is used in the production of polymers and as an intermediate in the synthesis of various fine chemicals.
Mécanisme D'action
The mechanism by which Di-tert-Butyl 2,2’-(propane-1,3-diyldisulfonyl)diacetate exerts its effects depends on its application. In organic synthesis, it acts as a protecting group, preventing reactions at the carboxyl site. In medicinal applications, the ester groups are hydrolyzed by esterases to release the active drug.
Comparaison Avec Des Composés Similaires
Di-tert-Butyl malonate: Similar in structure but with a malonate backbone instead of a propane-1,3-diyldisulfonyl backbone.
Di-tert-Butyl oxalate: Contains an oxalate backbone.
Uniqueness: Di-tert-Butyl 2,2’-(propane-1,3-diyldisulfonyl)diacetate is unique due to its disulfonyl linkage, which imparts different chemical properties compared to malonates or oxalates. This linkage can influence the compound’s reactivity and stability, making it suitable for specific synthetic applications.
Propriétés
IUPAC Name |
tert-butyl 2-[3-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]sulfonylpropylsulfonyl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28O8S2/c1-14(2,3)22-12(16)10-24(18,19)8-7-9-25(20,21)11-13(17)23-15(4,5)6/h7-11H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASPDQVQFNMGNKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CS(=O)(=O)CCCS(=O)(=O)CC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28O8S2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[3-(11,12-Didehydrodibenz[b,f]azocin-5(6H)-yl)-3-oxopropyl]urea](/img/structure/B8212212.png)




![1,3-Bis((3aR,8aS)-8,8a-dihydro-3aH-indeno[1,2-d]oxazol-2-yl)benzene](/img/structure/B8212240.png)
![(3aS,8aR)-2-(6-Benzhydrylpyridin-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole](/img/structure/B8212248.png)
![2,5-Dioxo-1-pyrrolidinyl 5-[[3-(11,12-didehydrodibenz[b,f]azocin-5(6H)-yl)-3-oxopropyl]amino]-5-oxopentanoate](/img/structure/B8212263.png)


